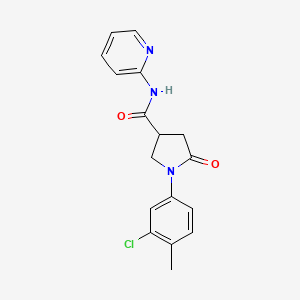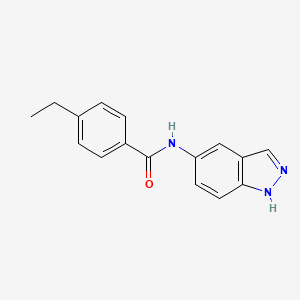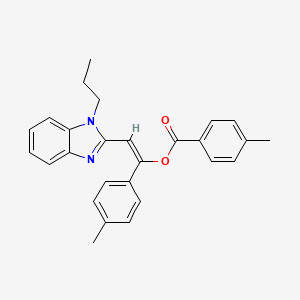
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide, also known as CMPI, is a chemical compound that has garnered attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMPI belongs to the class of pyrrolidine carboxamides and has been found to exhibit promising biological activity against various diseases.
作用机制
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide is not fully understood, but it has been proposed that this compound exerts its biological activity through the inhibition of specific enzymes and signaling pathways. In cancer research, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific proteins involved in cancer progression. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and chemokines. This compound has also been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
实验室实验的优点和局限性
One advantage of using 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide in lab experiments is its relatively simple synthesis method and high yield. This compound has also been found to exhibit promising biological activity against various diseases, making it a potentially valuable tool in drug discovery. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide. One direction is to further elucidate the mechanism of action of this compound, particularly in cancer and inflammation research. Another direction is to optimize the synthesis of this compound to improve its yield and purity. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to determine its potential as a therapeutic agent. Finally, the potential applications of this compound in other fields, such as materials science and catalysis, could be explored.
合成方法
The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-pyridinecarboxamide in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been reported in various research articles, and the yield and purity of the final product have been optimized through different reaction conditions.
科学研究应用
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in many diseases, and this compound has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. This compound has also been found to have antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-5-6-13(9-14(11)18)21-10-12(8-16(21)22)17(23)20-15-4-2-3-7-19-15/h2-7,9,12H,8,10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXWIIUFXACGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-butoxy-3-methylbenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434493.png)
![N-1,3-benzodioxol-5-yl-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5434497.png)
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434499.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5434507.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5434522.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B5434527.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)

![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5434552.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)